N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine
Overview
Description
Mps1-IN-7 is a small molecule inhibitor specifically designed to target monopolar spindle kinase 1, also known as threonine tyrosine kinase. Monopolar spindle kinase 1 is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint, ensuring accurate chromosome segregation during cell division. Inhibition of monopolar spindle kinase 1 has been shown to induce mitotic arrest and cell death, making it a promising target for cancer therapy .
Mechanism of Action
Target of Action
CCT-271850, also known as N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine, is a potent inhibitor of the spindle checkpoint function of Monospindle 1 (MPS1) . MPS1 is a dual-specificity kinase conserved from yeast to humans . It plays a crucial role in the cell cycle, particularly in the spindle assembly checkpoint, which prevents anaphase onset until the appropriate tension and attachment across kinetochores is achieved .
Mode of Action
CCT-271850 selectively inhibits MPS1 kinase activity, thereby disrupting the spindle assembly checkpoint . This inhibition is achieved by targeting the autophosphorylation of T676 in the activation loop of MPS1, which is essential for MPS1 function .
Biochemical Pathways
The primary biochemical pathway affected by CCT-271850 is the spindle assembly checkpoint pathway. MPS1 activity peaks at the G2/M transition and is enhanced upon activation of the spindle assembly checkpoint . By inhibiting MPS1, CCT-271850 disrupts the normal progression of the cell cycle, leading to aberrant chromosome segregation .
Pharmacokinetics
CCT-271850 is orally bioavailable and selectively and potently inhibits MPS1 kinase activity in biochemical and cellular assays . It has been predicted that more than 80% inhibition of MPS1 activity for at least 24 hours is required to achieve tumour stasis or regression by CCT-271850 .
Result of Action
The inhibition of MPS1 by CCT-271850 leads to the acquisition of aberrant numbers of chromosomes in tumor cells . The majority of these cells divide their chromosomes without proper alignment due to the abrogation of the mitotic checkpoint, leading to cell death . This effect is particularly pronounced in PTEN-deficient cell lines .
Action Environment
The efficacy of CCT-271850 can be influenced by various environmental factors. For instance, MPS1 activity is enhanced upon activation of the spindle assembly checkpoint, suggesting that the presence of certain cellular stressors could potentially affect the efficacy of CCT-271850 . .
Biochemical Analysis
Biochemical Properties
CCT-271850 is a selective inhibitor of the TTK kinase . TTK is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint during mitosis . CCT-271850 selectively inhibits TTK kinase activity with an IC50 of 0.004 μM and inhibits autophosphorylation of TTK in cells with an IC50 of 0.07 μM .
Cellular Effects
CCT-271850 has been shown to reduce the growth of a panel of human tumor cell lines, particularly PTEN-deficient cell lines . This suggests that CCT-271850 can influence cell function by inhibiting the activity of TTK, thereby affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of CCT-271850 involves the inhibition of TTK kinase activity. By inhibiting this kinase, CCT-271850 can disrupt the spindle assembly checkpoint, leading to errors in chromosome segregation during mitosis . This can lead to cell death, particularly in cancer cells that have a compromised spindle checkpoint .
Subcellular Localization
Given its target (TTK), it is likely that CCT-271850 localizes to the mitotic spindle where TTK is active during mitosis .
Preparation Methods
The synthesis of Mps1-IN-7 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of various functional groups to enhance its inhibitory activity. The synthetic route typically involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds. Reaction conditions often include the use of organic solvents like dimethylformamide or tetrahydrofuran, and bases such as potassium carbonate or sodium hydroxide .
This may include optimizing reaction conditions, using high-performance liquid chromatography for purification, and employing advanced analytical techniques for quality control .
Chemical Reactions Analysis
Mps1-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Mps1-IN-7 may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce different functional groups, leading to a variety of analogs with potentially enhanced biological activity .
Scientific Research Applications
Mps1-IN-7 has been extensively studied for its potential applications in cancer therapy. By inhibiting monopolar spindle kinase 1, Mps1-IN-7 disrupts the spindle assembly checkpoint, leading to mitotic arrest and apoptosis in cancer cells. This makes it a valuable tool for studying the role of monopolar spindle kinase 1 in cell division and for developing new cancer treatments .
In addition to its use in cancer research, Mps1-IN-7 has applications in other areas of biology and medicine. For example, it can be used to investigate the mechanisms of chromosome segregation and the regulation of the cell cycle. It may also have potential therapeutic applications in diseases characterized by abnormal cell division, such as neurodegenerative disorders and autoimmune diseases .
Comparison with Similar Compounds
Mps1-IN-7 is one of several inhibitors targeting monopolar spindle kinase 1. Other similar compounds include reversine, NMS-P715, and Cpd-5. While these compounds share a common target, they differ in their chemical structures, binding affinities, and selectivity profiles .
Compared to reversine, Mps1-IN-7 has a higher selectivity for monopolar spindle kinase 1 and a lower off-target activity. NMS-P715 and Cpd-5, on the other hand, are more potent inhibitors but may have higher toxicity due to their broader kinase inhibition profiles. The unique chemical scaffold of Mps1-IN-7 provides a balance between potency and selectivity, making it a valuable tool for both research and therapeutic applications .
Similar Compounds
- Reversine
- NMS-P715
- Cpd-5
- CFI-402257
- BAY-1161909
- BOS-172722
These compounds, like Mps1-IN-7, target monopolar spindle kinase 1 and have shown promise in preclinical and clinical studies for cancer therapy .
Properties
IUPAC Name |
8-N-[(2S)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-15(24(2,3)4)28-22-21-17(9-10-25-22)12-26-23(30-21)29-19-8-7-16(11-20(19)32-6)18-13-27-31(5)14-18/h7-15H,1-6H3,(H,25,28)(H,26,29,30)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJZKALDRPVFSN-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC1=NC=CC2=CN=C(N=C21)NC3=C(C=C(C=C3)C4=CN(N=C4)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)C)NC1=NC=CC2=CN=C(N=C21)NC3=C(C=C(C=C3)C4=CN(N=C4)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.